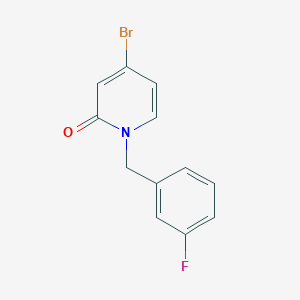

4-Bromo-1-(3-fluorobenzyl)pyridin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Bromo-1-(3-fluorobenzyl)pyridin-2(1H)-one, also known as BFP, is a heterocyclic compound that has been studied extensively due to its potential applications in various areas of scientific research. BFP has been found to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. It has also been shown to have the potential to be used as a drug delivery system and to act as an inhibitor of certain enzymes.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

4-Bromo-1-(3-fluorobenzyl)pyridin-2(1H)-one and its derivatives are key intermediates in the synthesis of various biologically active compounds. The synthesis process typically involves multiple steps, including nitration, chlorination, N-alkylation, reduction, and condensation. These compounds' structures are confirmed through techniques such as 1H NMR spectroscopy and Mass spectrometry, providing essential insights into their potential applications in medicinal chemistry and material science (Wang et al., 2016).

Molecular Complexes and Crystal Structures

4-Bromo-1-(3-fluorobenzyl)pyridin-2(1H)-one derivatives are used to form complex molecular structures with metals, such as nickel and copper. These complexes, characterized by X-ray structural analyses, exhibit interesting properties like ferromagnetic behavior in an antiferromagnetic exchange system and significant electrochemical activity. Such properties make them suitable for exploration in the fields of molecular magnetism and electrochemistry (Xie et al., 2003).

Photophysical and Electrochemical Properties

The photophysical properties of certain 4-Bromo-1-(3-fluorobenzyl)pyridin-2(1H)-one derivatives are influenced by factors like pH and hydrogen bonding. Studies involving UV–Vis spectroscopy, and steady-state and time-resolved fluorescence techniques have provided insights into their behavior in different environments. This knowledge is crucial for applications in photochemistry and the development of optical materials with specific properties (Prukała et al., 2014).

Corrosion Inhibition

Ionic liquids derived from 4-Bromo-1-(3-fluorobenzyl)pyridin-2(1H)-one have shown promise as corrosion inhibitors for mild steel in acidic environments. Electrochemical methods reveal these compounds' ability to form protective layers on the metal surface, significantly reducing corrosion rates. Such findings are valuable for industries dealing with metal preservation and anti-corrosion treatments (El-hajjaji et al., 2020).

Eigenschaften

IUPAC Name |

4-bromo-1-[(3-fluorophenyl)methyl]pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrFNO/c13-10-4-5-15(12(16)7-10)8-9-2-1-3-11(14)6-9/h1-7H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKUBZLUILRYETK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CN2C=CC(=CC2=O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-isopentyl-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2982000.png)

![Methyl 4-{[(1-cyanocyclopentyl)carbamoyl]methoxy}-3-methoxybenzoate](/img/structure/B2982006.png)

![4-ethoxy-3-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2982012.png)

![1-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]-3-thiophen-2-ylurea](/img/structure/B2982014.png)

![6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(pyridin-3-ylmethyl)hexanamide](/img/structure/B2982019.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2982021.png)